molecular formula C15H15NO4S B3002106 N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide CAS No. 54306-34-2

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B3002106
CAS No.: 54306-34-2
M. Wt: 305.35
InChI Key: UHFBUNPUYSAROE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide is an organic compound with a complex structure that includes both methoxy and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 4-methoxyaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N-(4-methoxyphenyl)-2-(phenylthio)acetamide:

    N-(4-methoxyphenyl)-2-(phenylsulfonyl)ethanamide: Similar structure but with an ethanamide backbone, which may affect its chemical behavior and applications.

Uniqueness

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide is unique due to the presence of both methoxy and sulfonyl functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFBUNPUYSAROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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